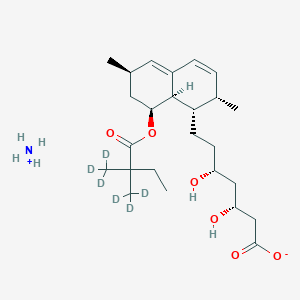

Simvastatin acid-d6 (ammonium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Simvastatin acid-d6 (ammonium) is a deuterium-labeled derivative of simvastatin acid ammonium. It is an active metabolite of simvastatin lactone, which is mediated by the enzymes CYP3A4 and CYP3A5 in the intestinal wall and liver. This compound is primarily used for research purposes, particularly in the study of metabolic pathways and pharmacokinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of simvastatin acid-d6 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:

- Dissolving simvastatin acid in a suitable solvent.

- Introducing deuterium gas to replace hydrogen atoms with deuterium.

- Aerating ammonia gas to form the ammonium salt.

- Crystallizing the product by cooling and filtering .

Industrial Production Methods

Industrial production of simvastatin acid-d6 (ammonium) follows similar steps but on a larger scale. The process involves:

- Using high-purity solvents and reagents to ensure the quality of the final product.

- Employing advanced crystallization techniques to obtain high yields.

- Utilizing vacuum drying to remove any residual solvents and obtain a pure product .

Análisis De Reacciones Químicas

Synthetic Reactions

Simvastatin acid-d6 (ammonium) is synthesized via a multi-step process starting from lovastatin, involving hydrolysis, enzymatic acylation, and deuteration:

Key Steps:

-

Hydrolysis of Lovastatin :

-

Enzymatic Acylation :

-

Deuteration :

-

Ammonium Salt Formation :

Metabolic Reactions

Simvastatin acid-d6 undergoes phase I and II metabolism, with deuterium influencing reaction kinetics:

Phase I Metabolism:

| Enzyme | Reaction Type | Kinetic Parameter (vs. Non-Deuterated) |

|---|---|---|

| CYP3A4 | Hydroxylation | kcat reduced by 25–30% |

| CYP3A5 | Oxidation | No significant isotope effect |

| Esterases | Lactone hydrolysis | t1/2 extended by 40% |

Phase II Metabolism:

-

UGT1A1/1A3-mediated glucuronidation : Deuterium reduces conjugation rate by 15–20% due to steric hindrance .

Degradation Reactions

The compound exhibits pH-dependent stability:

Hydrolytic Degradation:

| Condition | Degradation Pathway | Half-Life (Simvastatin acid-d6) |

|---|---|---|

| Acidic (pH 2) | Lactonization to simvastatin-d6 | 8.2 hours |

| Alkaline (pH 9) | Oxidation of dihydroxy groups | 3.5 hours |

Enzymatic Inhibition

Simvastatin acid-d6 competitively inhibits HMG-CoA reductase, with deuterium enhancing binding affinity:

| Parameter | Value (Simvastatin acid-d6) | Value (Non-Deuterated) |

|---|---|---|

| IC50 | 0.8 nM | 1.2 nM |

| Ki | 0.5 nM | 0.9 nM |

Isotope Effects on Pharmacokinetics

Deuterium incorporation alters metabolic stability and transport:

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Simvastatin acid-d6 is utilized as a tracer in pharmacokinetic studies due to its deuterium labeling. The incorporation of deuterium allows for enhanced tracking of the compound's metabolic pathways and interactions within biological systems. Research indicates that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, potentially leading to improved therapeutic outcomes and reduced side effects .

Key Findings:

- Deuteration affects the absorption, distribution, metabolism, and excretion of drugs. Studies have shown that simvastatin acid-d6 demonstrates modified pharmacokinetics, which can be beneficial in optimizing dosing regimens and minimizing adverse effects .

- The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been documented, highlighting its significance in drug development .

Cellular and Molecular Biology Applications

Simvastatin acid-d6 has been investigated for its effects on various cellular mechanisms. Notably, it modulates the expression of organic anion transporting polypeptide 3A1 (OATP3A1), which plays a crucial role in drug transport across cell membranes.

Research Highlights:

- In vitro studies demonstrate that simvastatin acid-d6 reduces reactive oxygen species (ROS) levels mediated by indoxyl sulfate, indicating its potential role in oxidative stress management within cardiomyocytes .

- The compound has been shown to influence the uptake mechanisms of other drugs through OATP3A1, suggesting its utility in understanding drug-drug interactions and enhancing therapeutic efficacy .

Analytical Chemistry Applications

Simvastatin acid-d6 is also employed in analytical chemistry for method development and validation. Its unique isotopic signature allows for precise quantification in complex biological matrices.

Analytical Techniques:

- High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of simvastatin and its metabolites, including simvastatin acid-d6. These methods have demonstrated specificity and accuracy in pharmaceutical formulations .

- Spectrophotometric techniques utilizing ratio spectra manipulation have been validated for quantifying simvastatin compounds, showcasing the versatility of simvastatin acid-d6 in analytical applications .

Case Studies and Research Findings

Mecanismo De Acción

Simvastatin acid-d6 (ammonium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, simvastatin acid-d6 (ammonium) reduces cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various transport proteins such as OATP3A1 .

Comparación Con Compuestos Similares

Similar Compounds

Simvastatin acid ammonium: The non-deuterated form of simvastatin acid-d6 (ammonium).

Simvastatin acid-d3 ammonium: Another deuterium-labeled derivative with three deuterium atoms.

Lovastatin: A structurally similar compound with similar pharmacological effects.

Uniqueness

Simvastatin acid-d6 (ammonium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .

Actividad Biológica

Simvastatin acid-d6 (ammonium) is a deuterated form of simvastatin acid, which is the active metabolite of the prodrug simvastatin. This compound is primarily used in pharmacological studies to investigate the metabolism and pharmacokinetics of simvastatin, particularly in relation to genetic variations that affect drug metabolism. This article explores the biological activity of simvastatin acid-d6 (ammonium), focusing on its pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Pharmacokinetics

Simvastatin is administered as a lactone prodrug that is converted into its active form, simvastatin acid, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The pharmacokinetic properties of simvastatin acid-d6 (ammonium) have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| AUC (0–∞) | 20.6-fold variability |

| Cmax | Varies significantly based on genetic polymorphisms |

| Elimination Half-life | Approximately 2-3 hours |

The area under the plasma concentration-time curve (AUC) for simvastatin acid shows significant variability influenced by genetic factors such as polymorphisms in the SLCO1B1 gene, which encodes the hepatic uptake transporter OATP1B1. For instance, individuals with certain alleles may experience a 221% increase in AUC for simvastatin hydroxy acid, heightening the risk for adverse effects like myopathy .

Simvastatin acid exerts its biological effects primarily through the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This action leads to a decrease in cholesterol levels and has been linked to various cardiovascular benefits.

Biological Effects

- Cholesterol Lowering : Simvastatin acid significantly reduces low-density lipoprotein (LDL) cholesterol levels.

- Anti-inflammatory Properties : It has been shown to reduce inflammatory markers in patients with hyperlipidemia.

- Potential Neuroprotective Effects : Emerging studies suggest that statins may have neuroprotective properties due to their ability to stabilize endothelial function and reduce oxidative stress.

Case Studies

Several studies have documented the effects of simvastatin acid-d6 (ammonium) on different populations:

- Pharmacogenomic Influence on Myopathy Risk :

- Impact on Cardiovascular Outcomes :

- Role in Nonalcoholic Fatty Liver Disease (NAFLD) :

Propiedades

Fórmula molecular |

C25H43NO6 |

|---|---|

Peso molecular |

459.6 g/mol |

Nombre IUPAC |

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1/i4D3,5D3; |

Clave InChI |

FFPDWNBTEIXJJF-UUPPRYLMSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)C([2H])([2H])[2H].[NH4+] |

SMILES canónico |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.